molecular formula C32H28FNO5 B12502128 methyl 3-[4-(benzyloxy)-2-fluorophenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate

methyl 3-[4-(benzyloxy)-2-fluorophenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate

Cat. No.: B12502128
M. Wt: 525.6 g/mol
InChI Key: HTBNUMUVUBLDBQ-UHFFFAOYSA-N
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Description

Benzyloxy-Fluorophenyl Substituent

  • A 2-fluorophenyl ring substituted at the 4-position with a benzyloxy group (-O-CH₂-C₆H₅).
  • The fluorine atom at the ortho position introduces electronic effects (e.g., electron-withdrawing) that influence aromatic ring reactivity.
  • The benzyloxy group provides steric bulk and lipophilicity, which may enhance solubility in organic solvents.

Fmoc-Protected Amino Group

  • The Fmoc group [(9H-fluoren-9-ylmethoxy)carbonyl] shields the amino group during synthetic processes, preventing undesired side reactions.
  • This protection strategy is common in peptide synthesis, where the Fmoc group can be removed under mild basic conditions (e.g., piperidine).

Methyl Ester Functionality

  • The terminal methyl ester (-COOCH₃) serves as a carboxylate-protecting group, stabilizing the molecule against premature hydrolysis during synthesis.

X-ray Crystallographic Characterization (If Available)

As of the latest data (May 2025), no experimental X-ray crystallographic data for this compound has been deposited in public databases such as the Cambridge Structural Database. However, computational models predict the following structural features:

  • The Fmoc group adopts a planar conformation due to conjugation across the fluorenyl system.
  • The benzyloxy-fluorophenyl moiety likely exhibits a dihedral angle of ~60° relative to the propanoate backbone, minimizing steric clashes.
  • Hydrogen bonding between the Fmoc carbonyl oxygen and the amino proton may stabilize the molecule’s tertiary structure.

Comparative Structural Analysis with Analogous Fluorinated Aromatic Amino Acid Derivatives

The structural features of methyl 3-[4-(benzyloxy)-2-fluorophenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate can be contrasted with those of related compounds:

Compound Key Differences Functional Impact Source
Methyl 3-(4-amino-2-fluorophenoxy)benzoate Lacks Fmoc protection and benzyloxy group Reduced steric bulk and synthetic versatility
Methyl 3-(2,6-difluorophenylsulfonamido)-2-fluorobenzoate Sulfonamide linker instead of Fmoc-amino group Altered hydrogen-bonding capacity
This compound Fmoc protection and benzyloxy-fluorophenyl Enhanced stability for solid-phase synthesis

The inclusion of Fmoc protection distinguishes this compound from simpler fluorinated benzoates, enabling its use in iterative peptide coupling reactions. Conversely, the benzyloxy group differentiates it from sulfonamide-containing analogs, which prioritize hydrogen-bond acceptor properties over lipophilicity.

Properties

Molecular Formula

C32H28FNO5

Molecular Weight

525.6 g/mol

IUPAC Name

methyl 2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(2-fluoro-4-phenylmethoxyphenyl)propanoate

InChI

InChI=1S/C32H28FNO5/c1-37-31(35)30(17-22-15-16-23(18-29(22)33)38-19-21-9-3-2-4-10-21)34-32(36)39-20-28-26-13-7-5-11-24(26)25-12-6-8-14-27(25)28/h2-16,18,28,30H,17,19-20H2,1H3,(H,34,36)

InChI Key

HTBNUMUVUBLDBQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(CC1=C(C=C(C=C1)OCC2=CC=CC=C2)F)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35

Origin of Product

United States

Preparation Methods

Route 1: Sequential Functionalization of Phenylalanine Derivatives

Step 1: Synthesis of 3-(4-Hydroxy-2-Fluorophenyl)Propanoic Acid

  • Starting material : 4-Hydroxy-2-fluorophenylalanine.
  • Benzyloxy introduction : React with benzyl bromide (1.2 eq) in DMF using K₂CO₃ (2 eq) at 60°C for 12 hours.
  • Yield : 85–90%.

Step 2: Fmoc Protection of the Amino Group

  • Reagents : Fmoc-OSu (1.1 eq), DIPEA (2 eq) in THF at 0°C→RT.
  • Reaction time : 4–6 hours.
  • Yield : 78%.

Step 3: Methyl Ester Formation

  • Method A : SOCl₂ in MeOH (0°C→RT, 8 hours).
  • Method B : DIC/HOBt-mediated esterification with methyl iodide.
  • Yield : 65–75%.

Analytical Validation :

  • ¹H NMR (CDCl₃): δ 7.75 (Fmoc aromatic protons), 5.10 (benzyloxy CH₂), 3.70 (COOCH₃).
  • HPLC Purity : >98%.

Route 2: Convergent Approach via Mitsunobu Reaction

Step 1: Preparation of 4-(Benzyloxy)-2-Fluorobenzyl Alcohol

  • Substrate : 2-Fluoro-4-hydroxybenzaldehyde.
  • Benzylation : Benzyl bromide, K₂CO₃, DMF, 60°C, 10 hours.
  • Reduction : NaBH₄ in MeOH (0°C, 2 hours).
  • Yield : 82%.

Step 2: Mitsunobu Coupling with Fmoc-Amino Acid

  • Reagents : DIAD, PPh₃, THF, –10°C.
  • Substrate : Fmoc-protected β-amino acid.
  • Reaction time : 24 hours.
  • Yield : 70%.

Step 3: Methyl Esterification

  • Conditions : Trimethylsilyl diazomethane (TMSD) in MeOH/CH₂Cl₂.
  • Yield : 68%.

Advantages : Avoids harsh acidic/basic conditions, preserving Fmoc integrity.

Alternative Methods from Patent Literature

Patent CN102718739A: One-Pot Fluorenylmethoxycarbonylation

  • Substrate : Levodopa derivative with 4-(benzyloxy)-2-fluorophenyl group.
  • Fmoc Introduction : Fmoc-N-hydroxysuccinimide ester (1.2 eq), pyridinium p-toluenesulfonate (0.2 eq) in THF under reflux.
  • Esterification : 2,2-Dimethoxypropane in THF, 8 hours.
  • Yield : 65%.

Key Feature : Solvent (THF) and catalyst choice minimize side reactions.

Comparative Analysis of Methods

Parameter Route 1 Route 2 Patent Method
Total Yield 52–60% 48–55% 65%
Reaction Steps 3 3 2
Purification Complexity Moderate High Low
Epimerization Risk Low Moderate None

Trade-offs :

  • Route 1 offers higher reproducibility but requires stringent temperature control during Fmoc protection.
  • Patent Method reduces steps but uses reflux conditions, potentially degrading heat-sensitive groups.

Critical Challenges and Optimization Strategies

  • Epimerization : Mitigated by using Fmoc-OSu instead of Fmoc-Cl and maintaining pH <8.
  • Ester Hydrolysis : Avoided by employing TMSD instead of SOCl₂/MeOH for acid-sensitive intermediates.
  • Byproducts : Benzyl ether cleavage is minimized by avoiding Pd/C hydrogenation post-benzylation.

Industrial-Scale Considerations

  • Cost Efficiency : Route 1 is preferred due to cheaper reagents (SOCl₂ vs. TMSD).
  • Green Chemistry : Calcium iodide-mediated hydrolysis (from Search Result 3) could be adapted for esterification under milder conditions.

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester group undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for subsequent coupling steps in peptide synthesis.

Reaction Conditions Reagents Product Yield Source
Basic hydrolysis (room temp.)LiOH, THF/H₂O (4:1)3-[4-(benzyloxy)-2-fluorophenyl]-2-{[(Fmoc)amino]}propanoic acid85%
Acidic hydrolysis (reflux)HCl (6N), dioxaneSame as above72%
  • Mechanistic Insight : Base-mediated hydrolysis proceeds via nucleophilic attack of hydroxide ions at the carbonyl carbon, while acidic conditions protonate the ester oxygen, enhancing electrophilicity.

Deprotection Reactions

The compound contains two protecting groups: Fmoc (fluorenylmethoxycarbonyl) on the amine and benzyloxy on the phenyl ring.

Fmoc Deprotection

The Fmoc group is selectively removed under mild basic conditions to expose the primary amine for further functionalization.

Conditions Reagents Applications Efficiency Source
Piperidine (20% v/v) in DMFPiperidineSolid-phase peptide synthesis (SPPS)>95%,
DBU (1,8-diazabicycloundec-7-ene)DBU in dichloromethaneSolution-phase deprotection90%

Benzyloxy Group Removal

The benzyl ether is cleaved via catalytic hydrogenation or acidic treatment.

Method Reagents Outcome Yield Source
HydrogenolysisH₂ (1 atm), Pd/C (10%)3-[4-hydroxy-2-fluorophenyl] derivative88%
Acidic cleavageTFA/H₂O (95:5)Same as above78%

Nucleophilic Substitution

The fluorine atom on the aromatic ring participates in nucleophilic aromatic substitution (NAS) under specific conditions.

Substituent Reagents Product Reaction Time Source
MethoxideNaOMe, DMSO, 80°C3-[4-(benzyloxy)-2-methoxyphenyl] derivative6 h
AmineNH₃ (aq.), CuCN, 100°C3-[4-(benzyloxy)-2-aminophenyl] derivative12 h
  • Kinetic Note : Fluorine’s electronegativity activates the ring for NAS but requires elevated temperatures due to steric hindrance from the benzyloxy group.

Peptide Coupling Reactions

The deprotected amine participates in amide bond formation using standard coupling agents.

Coupling Agent Base Substrate Efficiency Source
HBTU/HOBtDIPEABoc-protected amino acids92% ,
EDC/NHSNMMCarboxylic acids85%
  • Case Study : Coupling with Fmoc-Lys(Boc)-OH using HBTU/HOBt yielded a dipeptide with 89% efficiency after HPLC purification .

Side-Chain Functionalization

The benzyloxy group can be further modified post-deprotection:

Reaction Reagents Product Application
SulfonationSO₃·Py complex, DCM3-[4-(sulfooxy)-2-fluorophenyl] derivativeWater-solubility enhancement
AlkylationCH₃I, K₂CO₃, DMF3-[4-(methoxy)-2-fluorophenyl] derivativeLipophilicity modulation

Stability Under Reaction Conditions

The compound exhibits sensitivity to:

  • Light : Decomposition observed after 48 h exposure (10% degradation) .

  • Strong Acids : Rapid Fmoc cleavage in TFA (>95% in 1 h).

Comparative Reactivity

A comparison with structurally similar compounds highlights its unique reactivity profile:

Compound Key Functional Groups Reactivity Difference
Methyl (2R)-2-{[(Fmoc)amino]}-3-(furan-2-yl)propanoateFuran ringFaster NAS due to electron-rich furan
(S)-2-{[(Fmoc)amino]}-3-(4-tert-butoxyphenyl)propanoic acid tert-Butoxy groupReduced electrophilicity at phenyl ring

Scientific Research Applications

Methyl (S)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-3-[4-(benzyloxy)-2-fluorophenyl]propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of peptides and other complex molecules.

    Biology: The compound is employed in the study of enzyme mechanisms and protein interactions due to its ability to act as a substrate or inhibitor.

    Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl (S)-2-[[[(9H-Fluoren-9-yl)methoxy]carbonyl]amino]-3-[4-(benzyloxy)-2-fluorophenyl]propanoate involves its interaction with specific molecular targets. The Fmoc group protects the amino functionality, allowing for selective reactions at other sites. The benzyloxy and fluorophenyl groups contribute to the compound’s reactivity and binding affinity, influencing its interactions with enzymes and receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Fmoc Protection

The Fmoc-protected amino acid family shares a common backbone but varies in substituents, influencing their physicochemical and functional properties. Key analogues include:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications Reference ID
Methyl 3-[4-(benzyloxy)-2-fluorophenyl]-2-Fmoc-amino propanoate (Target) C₃₂H₂₈FNO₅ 543.57 2-fluoro, 4-benzyloxy phenyl, methyl ester Peptide synthesis intermediate -
(S)-2-Fmoc-amino-3-(o-tolyl)propanoic acid C₂₅H₂₃NO₄ 401.45 o-tolyl, carboxylic acid Solid-phase peptide synthesis (SPPS)
(3R)-3-Fmoc-amino-3-(4-nitrophenyl)propanoic acid C₂₄H₂₀N₂O₆ 432.43 4-nitrophenyl, carboxylic acid Photolabile linker in combinatorial chemistry
2-Fmoc-amino-2-methylpropionic acid C₁₉H₁₉NO₄ 325.36 α-methyl branching Conformational studies of peptides

Key Observations :

  • Ester vs. Carboxylic Acid : The methyl ester in the target compound increases lipophilicity (logP ≈ 5.2 predicted) compared to carboxylic acid analogues (e.g., logP ≈ 3.8 for ), affecting solubility in SPPS solvents like DMF or dichloromethane .
  • Steric Hindrance : α-Methyl branching in reduces conformational flexibility, whereas the target compound’s linear chain supports standard peptide backbone geometry.
Computational Similarity Analysis

Using Tanimoto coefficient-based similarity indexing (as in ), the target compound shows ~65% similarity to (S)-2-Fmoc-amino-3-(o-tolyl)propanoic acid due to shared Fmoc and aromatic motifs. Dissimilarity (~40%) arises from the fluorinated benzyloxy group and ester terminus.

Biological Activity

Methyl 3-[4-(benzyloxy)-2-fluorophenyl]-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}propanoate, a complex organic compound, has garnered interest in pharmaceutical research due to its potential biological activities. This article reviews the existing literature on its synthesis, biological properties, and therapeutic implications.

Chemical Structure and Synthesis

The compound features a unique structure characterized by a fluorophenyl group and a benzyloxy moiety, which may influence its biological interactions. The synthesis of this compound typically involves multi-step organic reactions, including:

  • Formation of the benzyloxy group : Utilizing benzyl alcohol and appropriate reagents to introduce the benzyloxy substituent.
  • Fluorination : Implementing fluorination techniques to incorporate the fluorine atom at the para position of the phenyl ring.
  • Carbamate formation : The attachment of the fluorenylmethoxycarbonyl (Fmoc) group is crucial for enhancing stability and solubility in biological systems.

Antimicrobial Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of benzyl guanidine have shown promising antibacterial effects against various strains of bacteria. The structure-activity relationship (SAR) suggests that modifications in the substituent groups can enhance efficacy against resistant bacterial strains .

CompoundActivity (MIC µg/mL)Target Bacteria
9k64E. coli
9m0.5S. aureus
9p0.5P. aeruginosa

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. In vitro studies demonstrated that similar structures can induce apoptosis in cancer cell lines by disrupting mitochondrial function and activating caspase pathways . Notably, compounds with a fluorinated phenyl ring showed enhanced cytotoxicity compared to their non-fluorinated counterparts.

Case Studies

  • Antimicrobial Efficacy : A recent study tested various derivatives against resistant strains of Staphylococcus aureus. The results indicated that modifications leading to increased lipophilicity improved membrane penetration, thereby enhancing antibacterial activity.
  • Cytotoxicity Assessment : In a study involving human cancer cell lines, this compound exhibited IC50 values ranging from 10 to 20 µM, indicating moderate cytotoxicity compared to standard chemotherapeutics.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Synthesis : Similar compounds have been shown to interfere with ribosomal function, leading to reduced protein synthesis in bacterial cells.
  • Induction of Apoptosis : By activating intrinsic apoptotic pathways through mitochondrial stress, these compounds can trigger programmed cell death in cancer cells.

Q & A

Q. What are the optimal conditions for introducing the Fmoc-protecting group during synthesis of this compound?

The Fmoc (9-fluorenylmethyloxycarbonyl) group is commonly introduced using Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or N-ethyl-N,N-diisopropylamine. Reactions are typically performed in 1,4-dioxane or THF at room temperature for 1–2 hours, achieving yields >80% . Key considerations include:

  • pH control : Maintain basic conditions (pH 8–9) to deprotonate the amino group and facilitate nucleophilic attack.
  • Solvent selection : Polar aprotic solvents enhance reactivity and solubility of intermediates.
  • Purification : Use reverse-phase chromatography (e.g., C18 columns) to isolate the product from unreacted starting materials .

Q. How can the stability of the benzyloxy and fluorenylmethoxy groups be assessed under acidic/basic conditions?

The benzyloxy group is stable under basic conditions but cleaved by strong acids (e.g., HBr in acetic acid) or catalytic hydrogenation. The Fmoc group is acid-labile and removed with 20% piperidine in DMF, but stable to mild bases. Stability testing methods:

  • HPLC monitoring : Track decomposition at varying pH (1–12) over 24 hours.
  • TLC validation : Use iodine vapor or UV visualization to detect cleavage byproducts .
  • Controlled experiments : Expose the compound to trifluoroacetic acid (TFA, 0.1% v/v) or aqueous NaOH (0.1 M) to simulate reaction conditions .

Advanced Research Questions

Q. How can stereochemical integrity be maintained during the coupling of the fluorophenyl moiety?

The 2-fluorophenyl group introduces steric and electronic challenges. To preserve stereochemistry:

  • Chiral auxiliaries : Use (S)- or (R)-BINOL-derived catalysts to enforce enantioselective coupling .
  • Low-temperature reactions : Perform reactions at −10°C to minimize racemization, as shown in analogous Fmoc-amino acid syntheses .
  • Kinetic resolution : Monitor reaction progress via circular dichroism (CD) spectroscopy to detect early-stage racemization .

Q. What analytical strategies resolve contradictions in NMR data for structurally similar derivatives?

Discrepancies in ¹H/¹³C NMR shifts (e.g., for benzyloxy vs. fluorenylmethoxy groups) arise due to:

  • Solvent effects : Compare spectra in DMSO-d6 vs. CDCl3; aromatic protons shift upfield in polar solvents .
  • Dynamic exchange : Use variable-temperature NMR (VT-NMR) to identify conformational flexibility in the fluorenyl group .
  • 2D NMR : HSQC and NOESY correlations clarify ambiguous assignments (e.g., distinguishing fluorophenyl protons from benzyloxy signals) .

Q. How can the compound’s reactivity in solid-phase peptide synthesis (SPPS) be optimized?

Key parameters for SPPS compatibility:

  • Swelling tests : Pre-swell resin (e.g., Rink amide) in DCM/DMF (1:1) to ensure accessibility of reactive sites .
  • Coupling efficiency : Use HOBt/DIC activation for 2 hours, achieving >95% coupling yields as quantified by Kaiser test .
  • Side-chain protection : Avoid tert-butyl groups if TFA cleavage is planned; use Alloc (allyloxycarbonyl) for orthogonal deprotection .

Methodological Challenges and Solutions

Q. What are the pitfalls in scaling up the synthesis, and how can they be mitigated?

Scaling beyond 10 mmol introduces challenges:

  • Exothermic reactions : Use jacketed reactors with controlled cooling (−10°C to 25°C) during Fmoc introduction .
  • Purification bottlenecks : Replace column chromatography with recrystallization (e.g., from ethyl acetate/hexane) for gram-scale batches .
  • Byproduct formation : Optimize stoichiometry (1.2 eq Fmoc-Cl per amine) to minimize unreacted starting material .

Q. How can conflicting toxicity data from safety sheets be reconciled for lab handling?

Safety sheets for analogous Fmoc compounds report acute toxicity (Category 4 for oral/dermal exposure) but lack ecotoxicity data . Mitigation strategies:

  • PPE : Use nitrile gloves, FFP3 masks, and fume hoods with >0.5 m/s airflow .
  • Waste disposal : Quench Fmoc-containing waste with 10% aqueous piperidine before incineration .
  • Contradictory data : Assume worst-case hazards (e.g., treat as mutagenic until proven otherwise) .

Applications in Drug Discovery

Q. What role does the fluorophenyl group play in enhancing bioactivity?

The 2-fluoro substitution on the phenyl ring:

  • Increases metabolic stability by blocking cytochrome P450 oxidation .
  • Enhances binding affinity to hydrophobic pockets (e.g., in kinase inhibitors) via fluorine’s electronegativity .
  • Validated in SAR studies: Analogues lacking the fluorine show 10-fold lower potency in vitro .

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